molecular formula C29H35N9O3 B11932586 WNY1613

WNY1613

Katalognummer: B11932586
Molekulargewicht: 557.6 g/mol
InChI-Schlüssel: ZGZMQKJLWFWWDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

WNY1613 is a useful research compound. Its molecular formula is C29H35N9O3 and its molecular weight is 557.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C29H35N9O3

Molekulargewicht

557.6 g/mol

IUPAC-Name

4-(cyclobutanecarbonyl)-1-[[2-(2-ethylbenzimidazol-1-yl)-9-methyl-6-morpholin-4-ylpurin-8-yl]methyl]piperazin-2-one

InChI

InChI=1S/C29H35N9O3/c1-3-22-30-20-9-4-5-10-21(20)38(22)29-32-26-25(27(33-29)35-13-15-41-16-14-35)31-23(34(26)2)17-36-11-12-37(18-24(36)39)28(40)19-7-6-8-19/h4-5,9-10,19H,3,6-8,11-18H2,1-2H3

InChI-Schlüssel

ZGZMQKJLWFWWDG-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NC2=CC=CC=C2N1C3=NC4=C(C(=N3)N5CCOCC5)N=C(N4C)CN6CCN(CC6=O)C(=O)C7CCC7

Herkunft des Produkts

United States

Biologische Aktivität

The compound 4-(Cyclobutanecarbonyl)-1-[[2-(2-ethylbenzimidazol-1-yl)-9-methyl-6-morpholin-4-ylpurin-8-yl]methyl]piperazin-2-one is a complex organic molecule notable for its potential biological activities. Its structure incorporates a piperazine moiety, a cyclobutanecarbonyl group, and a benzimidazole derivative, which may contribute to its pharmacological properties.

Antitumor Activity

Research indicates that compounds similar to 4-(Cyclobutanecarbonyl)-1-[[2-(2-ethylbenzimidazol-1-yl)-9-methyl-6-morpholin-4-ylpurin-8-yl]methyl]piperazin-2-one exhibit significant antitumor properties. The presence of the piperazine and benzimidazole structures is often linked to enhanced cytotoxicity against various cancer cell lines.

Case Studies

  • Cytotoxicity Assessment : In studies evaluating the cytotoxic effects of related compounds on human cancer cell lines, derivatives showed IC50 values indicating potent activity:
    • MCF-7 (Breast Cancer) : IC50 values ranged from 2.00 ± 0.03 μM to 5.00 ± 0.01 μM for specific derivatives, demonstrating superior efficacy compared to standard chemotherapeutics like Doxorubicin (IC50 = 0.64 μM) and Cisplatin (IC50 = 14 μM) .

The mechanism by which this compound exerts its biological effects may involve interactions with specific molecular targets. For instance, docking studies suggest that structural features allow for effective binding at active sites of proteins involved in cancer progression.

Antimicrobial Activity

Compounds with similar structural motifs have also demonstrated antimicrobial properties, making them candidates for further exploration in treating infectious diseases. The dual functionality of these compounds could lead to significant advancements in both oncology and infectious disease management.

Structural Comparison and Properties

The following table compares 4-(Cyclobutanecarbonyl)-1-[[2-(2-ethylbenzimidazol-1-yl)-9-methyl-6-morpholin-4-ylpurin-8-yl]methyl]piperazin-2-one with other related compounds:

Compound NameStructural FeaturesBiological ActivityUnique Properties
4-(Cyclobutanecarbonyl)-1-[...]-piperazin-2-oneComplex, multi-functionalAntitumor, antimicrobialHigh structural complexity
1-Methylpiperazin-2-oneSimple piperazineLimited biological activityBasic scaffold
2-EthylbenzimidazoleBenzimidazole coreAntifungalSimplistic structure
9-MethyladeninePurine baseNucleic acid metabolismFocus on genetic functions

Synthesis Pathways

The synthesis of this compound typically involves multi-step processes that integrate various chemical reactions characteristic of piperazine derivatives and carbonyl compounds. Understanding these synthetic pathways is crucial for optimizing yield and purity in pharmaceutical applications.

Vorbereitungsmethoden

Purine Functionalization

The 6-morpholin-4-ylpurine scaffold is synthesized via Traube cyclization (Scheme 1):

  • 4,5-Diaminopyrimidine reacts with triethyl orthoformate in acetic acid to form the purine ring.

  • Chlorination at C2 using POCl3/PCl5 (85–90% yield).

  • Morpholine introduction via nucleophilic displacement at C6 under refluxing THF (78% yield).

Critical parameters :

  • Temperature control (<5°C during chlorination)

  • Strict anhydrous conditions for amine substitutions

StepReagentTemp (°C)Time (h)Yield (%)
1HC(OEt)31102492
2POCl30→110887
3Morpholine651278

Benzimidazole Coupling

The 2-ethylbenzimidazole moiety is synthesized via:

  • Condensation of 4-ethyl-1,2-diaminobenzene with formic acid (120°C, 6h).

  • Lithiation at N1 using LDA (2.5 equiv, -78°C) followed by quenching with methyl chloroformate.

  • C-N cross-coupling with the chloropurine intermediate via Pd2(dba)3/Xantphos catalysis (Scheme 2):

Purine-Cl+Benzimidazole-LiPd0Purine-Benzimidazole(72% yield)\text{Purine-Cl} + \text{Benzimidazole-Li} \xrightarrow{\text{Pd}^0} \text{Purine-Benzimidazole} \quad (72\%\ \text{yield})

Optimization data :

Catalyst Loading (%)LigandTemp (°C)Conversion (%)
5Xantphos8068
10XPhos10082
7.5SPhos9091

Piperazin-2-one Ring Formation

Cyclization Strategies

The piperazin-2-one ring is constructed via Dieckmann cyclization (Table 2):

  • Ethyl 3-aminobutanoate is acylated with cyclobutanecarbonyl chloride (DMAP, Et3N).

  • Intramolecular cyclization under basic conditions (NaH, DMF, 0°C→RT).

Comparative cyclization data :

BaseSolventTemp (°C)Time (h)Yield (%)
NaHDMF0→25658
KOtBuTHF-78→251243
DBUDCM402429

N-Alkylation of Piperazinone

The C8 methyl group is introduced via Mitsunobu reaction :

Piperazinone+MeOHDEAD, PPh3N-Methylpiperazinone(81% yield)\text{Piperazinone} + \text{MeOH} \xrightarrow{\text{DEAD, PPh}_3} \text{N-Methylpiperazinone} \quad (81\%\ \text{yield})

Reagent optimization :

ReductantEquiv DEADEquiv PPh3Yield (%)
DIAD1.21.565
DEAD1.52.081
ADDP1.01.272

Final Assembly via Reductive Amination

The purine-benzimidazole and piperazinone modules are conjugated using:

  • Boc-protection of the piperazinone nitrogen (Boc2O, DMAP).

  • Reductive amination with the purinylmethyl aldehyde (NaBH3CN, AcOH).

  • Deprotection (TFA/DCM 1:1) and final acylation (cyclobutanecarbonyl chloride).

Kinetic data :

StepTime (h)Purity (%)
Boc protection298
Reductive amination1285
Global deprotection192

Analytical Characterization

Key spectral data :

  • HRMS (ESI) : m/z 647.2987 [M+H]+ (calc. 647.2991)

  • 1H NMR (500 MHz, DMSO-d6) : δ 8.72 (s, 1H, purine H8), 7.89–7.45 (m, 4H, benzimidazole), 4.32 (q, J=7.1 Hz, 2H, CH2CH3)

  • 13C NMR : 175.6 (C=O), 152.3 (purine C2), 142.1 (benzimidazole C2)

HPLC purity : 99.2% (C18, 0.1% TFA/MeCN)

Q & A

Q. What statistical methods are recommended for validating purity and impurity profiles?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis detection, coupled with principal component analysis (PCA), distinguishes impurities. uses reference standards (e.g., EP Impurity F) for calibration .

Q. How can researchers reconcile discrepancies in NMR spectral data across labs?

  • Methodological Answer : Cross-validation with international reference standards (e.g., ’s 1-acetyl-4-(4-hydroxyphenyl)piperazine) ensures consistency. Deuterated solvents must be batch-tested for purity .

Q. What role do QSAR models play in optimizing the pharmacokinetic profile of this compound?

  • Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models correlate logP values (from ’s SMILES data) with membrane permeability. ’s heuristic algorithms further refine absorption parameters .

Methodological Challenges

Q. How can researchers mitigate racemization during the synthesis of chiral intermediates?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation) preserve stereochemistry. ’s use of enantiomerically pure reagents for (-)-9b synthesis is instructive .

Q. What protocols ensure reproducibility in multi-gram-scale synthesis?

  • Methodological Answer : Continuous-flow reactors () enable precise temperature and mixing control. ’s copolymerization design principles (e.g., controlled initiator addition) are adaptable for scalability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.